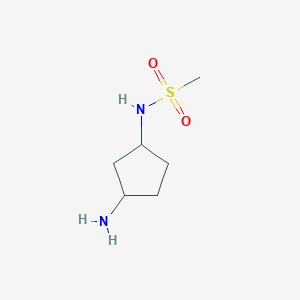

N-(3-Aminocyclopentyl)methanesulfonamide

Description

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

N-(3-aminocyclopentyl)methanesulfonamide |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-5(7)4-6/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

ATORRVRZLFUGGD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclopentyl)methanesulfonamide typically involves the reaction of 3-aminocyclopentylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N-(3-Aminocyclopentyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.

Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between N-(3-Aminocyclopentyl)methanesulfonamide and related sulfonamide derivatives:

Key Observations:

- Cyclopentyl vs. Aromatic Backbones : The target compound’s alicyclic cyclopentylamine contrasts with phenyl-based analogs (e.g., ), which exhibit rigidity and π-orbital interactions critical for receptor binding in anti-inflammatory applications .

- Substituent Effects : Bulky groups like tert-butyl () or heterocycles like diazepane () increase molecular weight and may influence solubility or metabolic stability.

Anti-Inflammatory Activity:

- N-(4-Arylamidophenyl)methanesulfonamide derivatives () showed significant anti-inflammatory effects in murine models, reducing xylene-induced ear edema by up to 45% .

- This compound lacks direct activity data, but its alicyclic structure may offer advantages in bioavailability compared to aromatic analogs.

Q & A

Q. Basic

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions.

- pKa : The amine group (pKa ~9–10) dictates protonation state in biological assays.

- Thermal Stability : Decomposes above 200°C; storage at –20°C recommended .

How can derivatives be designed for enhanced enzyme inhibition?

Q. Advanced

- Bioisosteric Replacement : Substitute the cyclopentyl group with piperidine for improved target engagement.

- Sulfonamide Modifications : Introduce halogenated aryl groups to enhance hydrophobic interactions (e.g., ’s bromo/chloro derivatives) .

- SAR Studies : Test inhibition against isoforms (e.g., CA-II vs. CA-IX) to refine selectivity .

What stability considerations are critical under varying conditions?

Q. Basic

- Acidic/Basic Conditions : Hydrolyzes sulfonamide bonds at pH <2 or >12.

- Oxidative Stability : Susceptible to peroxide-mediated degradation; antioxidants (e.g., BHT) extend shelf life.

- Storage : Argon atmosphere and desiccants prevent hygroscopic degradation .

What computational methods predict interactions with biological targets?

Q. Advanced

- Molecular Dynamics (MD) : Simulate binding kinetics to membrane proteins (e.g., GPCRs).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications.

- Pharmacophore Modeling : Align sulfonamide motifs with catalytic zinc ions in metalloenzymes .

How can low synthetic yields be resolved?

Q. Advanced

- Flow Chemistry : Improves heat/mass transfer for exothermic methanesulfonylation steps .

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- In Situ Monitoring : ReactIR tracks intermediate formation to adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.